2,2-Dimethyl-1,3-dioxan-5-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

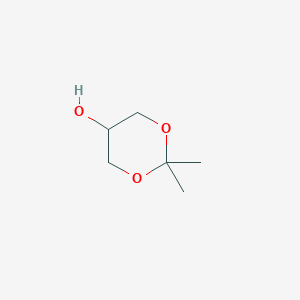

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNOMSJAJQUXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452433 | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-30-8 | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol: A Technical Guide to Established and Novel Routes

Abstract

2,2-Dimethyl-1,3-dioxan-5-ol, a cyclic ketal of glycerol, holds significant interest within the chemical and pharmaceutical industries as a versatile building block and intermediate.[1][2] Its synthesis, however, is often overshadowed by the preferential formation of its five-membered ring isomer, 2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. This guide provides an in-depth exploration of the synthetic pathways to this compound, critically examining the traditional acid-catalyzed ketalization of glycerol and acetone. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction and explore novel catalytic strategies and alternative routes aimed at enhancing the yield of the desired six-membered dioxane derivative. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

Glycerol, a readily available and renewable feedstock primarily generated as a byproduct of biodiesel production, represents a key platform molecule for the synthesis of value-added chemicals.[3][4] Among its many derivatives, the protection of its hydroxyl groups via ketalization with acetone yields cyclic structures with broad applications. While the five-membered dioxolane derivative (solketal) is a well-studied fuel additive and chemical intermediate, the six-membered this compound offers unique stereochemical and reactivity properties, making it a valuable synthon in organic synthesis.[1][5] Its utility as an intermediate in the preparation of pharmaceuticals and agrochemicals underscores the need for efficient and selective synthetic methodologies.[1]

The core challenge in synthesizing this compound lies in directing the ketalization reaction to favor the formation of the six-membered ring over the thermodynamically more stable five-membered ring isomer.[6] This guide will illuminate the factors influencing this selectivity and present cutting-edge approaches to address this synthetic challenge.

The Prevailing Route: Acid-Catalyzed Ketalization of Glycerol and Acetone

The most common method for preparing this compound is the acid-catalyzed reaction of glycerol with acetone.[3][7] This reversible reaction typically yields a mixture of the five-membered ring (solketal) and the six-membered ring isomers, with the former being the major product.[6]

Reaction Mechanism and Regioselectivity

The acid-catalyzed ketalization proceeds through the protonation of the acetone carbonyl group, followed by nucleophilic attack from one of glycerol's hydroxyl groups. A subsequent intramolecular cyclization with another hydroxyl group leads to the formation of the cyclic ketal.

The regioselectivity of this reaction is largely governed by the relative stability of the resulting cyclic structures. The formation of the five-membered dioxolane ring (solketal) is generally favored, with reported molar ratios of the five-membered to the six-membered ring being as high as 99:1.[6] This preference is attributed to the chair conformation of the six-membered ring, where one of the methyl groups is in a sterically less favorable axial position.[6]

Experimental Workflow: Traditional Acid-Catalyzed Synthesis

Caption: Workflow for the traditional acid-catalyzed synthesis of glycerol ketals.

Novel Catalytic Approaches for Enhanced Selectivity and Efficiency

Recognizing the limitations of traditional homogeneous acid catalysts, such as corrosion, difficult separation, and environmental concerns, research has increasingly focused on the development of heterogeneous catalysts.[8][9] These solid acid catalysts offer advantages in terms of reusability, reduced waste, and simplified product purification.[8] While most studies aim to maximize solketal production, understanding the catalytic parameters can provide insights into potentially shifting the selectivity towards the six-membered ring isomer.

Heterogeneous Catalysts

A wide array of solid acid catalysts has been investigated for the ketalization of glycerol, including:

-

Ion-Exchange Resins: Amberlyst-15 and Amberlyst-46 have shown good catalytic activity, with glycerol conversions reaching up to 87.41% under optimized conditions.[3][4][10]

-

Zeolites: H-Beta zeolite has demonstrated high performance with 86% glycerol conversion and 98.5% selectivity to solketal.[6] Metal-modified ZSM-5 zeolites, such as Cu-ZSM-5, have achieved impressive 99% glycerol conversion and 96% solketal selectivity.[11]

-

Heteropolyacids (HPAs): HPAs like H₃[PW₁₂O₄₀] (PW₁₂) have proven to be highly efficient, achieving near-quantitative glycerol conversion in as little as 5 minutes at room temperature.[12] Supported HPAs on materials like silica also exhibit excellent activity.[13][14]

-

Metal Oxides and Mixed Oxides: Sulfated zirconia and other solid acid catalysts based on metal oxides have been effectively employed.[15][16] For instance, a SO₄²⁻/ZnAl₂O₄–ZrO₂ catalyst yielded 99.3% glycerol conversion with 98% solketal yield.[16]

-

Carbon-Based Catalysts: Functionalized carbon materials are also emerging as effective catalysts.[8]

The key to potentially altering the product ratio lies in the catalyst's pore structure, acidity (Brønsted vs. Lewis acid sites), and the reaction conditions employed.[8]

Influence of Reaction Parameters

The optimization of reaction conditions is crucial for maximizing yield and potentially influencing the isomeric ratio.

| Parameter | General Trend & Observations | References |

| Temperature | Higher temperatures generally increase the reaction rate and glycerol conversion. Optimal temperatures are often reported between 35°C and 60°C. | [3][4] |

| Acetone to Glycerol Molar Ratio | An excess of acetone shifts the reaction equilibrium towards the products, increasing glycerol conversion. Molar ratios from 2:1 to 15:1 have been explored. | [3][12] |

| Catalyst Loading | Increasing the catalyst amount generally enhances the reaction rate up to a certain point, after which mass transfer limitations may occur. | [3][4] |

Alternative Synthetic Routes to this compound

Given the inherent challenge of controlling regioselectivity in the direct ketalization of glycerol, exploring alternative synthetic strategies is a promising avenue for obtaining higher yields of this compound.

Synthesis from 2,2-Dimethyl-1,3-dioxan-5-one

A potential two-step route involves the synthesis of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one, followed by its reduction to the desired alcohol.

Reaction Pathway: Synthesis from the Corresponding Ketone

Caption: A potential two-step synthesis of this compound.

A detailed procedure for the synthesis of 2,2-dimethyl-1,3-dioxan-5-one from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol has been reported.[17] This process involves the protection of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane, followed by oxidative cleavage with sodium periodate to yield the ketone with high efficiency.[17] Subsequent reduction of this ketone, for which standard reducing agents like sodium borohydride or lithium aluminum hydride could be employed, would lead to the desired this compound.

Transacetalization Reactions

The transacetalization of glycerol with 2,2-dimethoxypropane (2,2-DMP) using zeolites as catalysts under mild conditions has also been explored.[18] This method offers an alternative to the direct use of acetone and can proceed efficiently at room temperature.[18] While the primary product reported is solketal, further investigation into catalyst selection and reaction engineering could potentially favor the formation of the six-membered ring.

Future Perspectives and Conclusion

The synthesis of this compound remains a compelling challenge for synthetic chemists. While the direct ketalization of glycerol with acetone is the most straightforward approach, it is hampered by poor selectivity for the desired six-membered ring product. The future of efficient synthesis of this valuable molecule likely lies in a multi-pronged approach:

-

Catalyst Design: The development of novel heterogeneous catalysts with tailored pore sizes and specific acidic properties could sterically or electronically favor the formation of the dioxane derivative.

-

Process Optimization: A deeper understanding of the reaction kinetics and thermodynamics under various conditions, including the use of green solvents and continuous flow reactors, may unveil conditions that enhance the selectivity.

-

Alternative Routes: Further exploration of multi-step synthetic pathways, such as the reduction of 2,2-dimethyl-1,3-dioxan-5-one, offers a promising, albeit longer, route to obtaining the pure compound.

References

- 1. This compound [myskinrecipes.com]

- 2. (2,2-Dimethyl-1,3-dioxan-5-yl)methanol [myskinrecipes.com]

- 3. matec-conferences.org [matec-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Solketal - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 11. Green synthesis of solketal from glycerol using metal-modified ZSM-5 zeolite catalysts: process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,2-Dimethyl-1,3-dioxan-5-ol: A Technical Guide

Introduction

In the landscape of pharmaceutical and chemical synthesis, the precise structural verification of intermediates is paramount to ensuring the integrity of the final product. 2,2-Dimethyl-1,3-dioxan-5-ol (CAS No: 3391-30-8), a heterocyclic alcohol, serves as a versatile building block. Its structure, featuring a protected diol in a six-membered ring, makes it a valuable synthon. This guide provides an in-depth technical overview of the spectroscopic methodologies required for the unambiguous characterization of this molecule, grounded in fundamental principles and field-proven protocols. Our focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental design choices that ensure reliable and reproducible results.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a preliminary analysis of the molecular structure of this compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is essential for predicting the expected spectroscopic outcomes.[1][2]

-

Symmetry and Chirality: The molecule contains a stereocenter at the C5 position, but is typically supplied as a racemate. The key structural features are the 1,3-dioxane ring, a hydroxyl group at C5, and a gem-dimethyl group at C2.

-

¹H NMR: We anticipate five distinct proton environments. The gem-dimethyl protons should appear as one or two singlets. The protons on the dioxane ring (C4, C5, C6) will exhibit complex splitting patterns due to diastereotopicity and coupling. The hydroxyl proton will be a broad singlet, its position dependent on concentration and solvent.

-

¹³C NMR: We expect five unique carbon signals: the quaternary acetal carbon (C2), the two equivalent methyl carbons, the hydroxymethine carbon (C5), and the two methylene carbons of the ring (C4 and C6).

-

IR Spectroscopy: Key absorptions will include a broad O-H stretch for the alcohol, C-H stretches for the alkane backbone, and strong C-O stretches characteristic of the acetal functional group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observable. A prominent fragmentation pathway is the loss of a methyl group (CH₃•) from the acetal, leading to a stable oxonium ion.

The following diagram illustrates the overall workflow for comprehensive characterization.

References

Crystal structure analysis of 2,2-Dimethyl-1,3-dioxan-5-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,2-Dimethyl-1,3-dioxan-5-ol

Abstract

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding further discovery. This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a key heterocyclic building block. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines the complete, field-proven methodology for its determination and analysis, from crystal growth to final structural elucidation. The protocols described herein are grounded in the established principles of small molecule X-ray crystallography and are designed to serve as an authoritative guide for planning and executing such a study.

Introduction: The Significance of this compound

The 1,3-dioxane scaffold is a prevalent structural motif found in numerous natural products and pharmacologically active molecules.[1] As a substituted 1,3-dioxane, this compound serves as a valuable chiral synthon and intermediate in organic synthesis. Its cyclic acetal structure provides a stable protecting group for diols or carbonyls, a common strategy in the synthesis of complex molecules.[2][3]

The stereochemical and conformational arrangement of the substituents on the 1,3-dioxane ring—specifically the hydroxyl group at the C5 position—profoundly influences the molecule's shape, polarity, and intermolecular interactions.[4] Unambiguously determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is the gold standard for:[5][6]

-

Confirming molecular connectivity and stereochemistry.

-

Elucidating the preferred ring conformation.

-

Mapping intermolecular interactions, particularly hydrogen bonding, which dictates crystal packing and influences physical properties like solubility and melting point.

This guide details the complete workflow for achieving these objectives, providing both the "how" and the "why" behind each experimental choice.

Experimental Methodology: A Self-Validating Workflow

The successful determination of a crystal structure is a multi-stage process, where the quality of the outcome from each step is validated before proceeding to the next.

Part A: Crystal Growth – The Foundation of a High-Quality Structure

Obtaining diffraction-quality single crystals is the most critical and often the most challenging step. For a polar molecule like this compound, which can form hydrogen bonds, the choice of solvent and crystallization technique is paramount.

Causality Behind Solvent Selection: The goal is to identify a solvent or solvent system in which the compound has moderate solubility. A solution that is too saturated will lead to rapid precipitation and the formation of microcrystalline powder, while a solution that is too dilute will not yield crystals. The presence of the hydroxyl group suggests solubility in polar solvents.

Recommended Crystal Growth Protocols:

-

Slow Evaporation: This is the simplest and most common method.[7]

-

Step 1: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture such as acetone/hexane).

-

Step 2: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Step 3: Cover the vial with a cap, or with paraffin film pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Step 4: Place the vial in a vibration-free location at a constant temperature.

-

Step 5: Monitor for crystal growth over several days to weeks. The key to this method's success is the slow rate of evaporation, which allows molecules to organize into a well-ordered crystal lattice.[8]

-

-

Vapor Diffusion (Solvent/Anti-Solvent System): This technique is excellent for compounds that are highly soluble in one solvent but insoluble in another.[9]

-

Step 1: Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in a small, open vial.

-

Step 2: Place this vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble. The two solvents must be miscible.

-

Step 3: Over time, the anti-solvent vapor slowly diffuses into the solution of the compound.

-

Step 4: This gradual change in solvent composition reduces the compound's solubility, leading to slow crystallization.

-

The experimental workflow for crystal growth is a critical decision-making process, as illustrated below.

Part B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

Protocol for Data Collection:

-

Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Diffractometer Setup: The crystal is placed on a goniometer head in the X-ray beam of a single-crystal diffractometer. Modern instruments are equipped with high-intensity X-ray sources (e.g., Mo or Cu Kα radiation) and sensitive detectors.[10]

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: After collection, the raw image files are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.

| Parameter | Typical Value / Description | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides better diffraction for small crystals. |

| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher resolution data. |

| Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |

| Exposure Time | 5-60 seconds per frame | Dependent on crystal size and diffracting power. |

| Data Completeness | > 99% | Ensures a sufficient number of reflections are measured for an accurate structure. |

| Redundancy | > 4 | Multiple measurements of the same reflection improve data quality and statistics. |

Table 1: Representative data collection parameters for a small organic molecule.

Part C: Structure Solution and Refinement

The final reflection file contains a list of Miller indices (h,k,l) and their corresponding intensities. This information is used to solve the crystal structure.

Computational Workflow:

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the software determines the crystal's space group. This defines the symmetry operations within the unit cell.

-

Structure Solution (Solving the Phase Problem): The measured intensities are only half of the required information; the phase of each reflection is lost in the experiment. "Direct methods" or "dual-space" algorithms, as implemented in programs like SHELXT, are used to calculate initial phase estimates and generate a preliminary electron density map.[11][12]

-

Model Building: Peaks in the initial electron density map are assigned to atomic positions. For a molecule of known composition like this compound, this process is often straightforward.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[12] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a good quality structure.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model. The hydrogen atom of the hydroxyl group is of particular interest and is usually identified from the electron density map.

-

Validation: The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and conforms to crystallographic standards.[13][14]

Anticipated Results and Discussion

Based on the known chemistry of 1,3-dioxanes, we can predict the key structural features that a successful crystal structure analysis would reveal.

Molecular Geometry and Conformation

The 1,3-dioxane ring is expected to adopt a chair conformation to minimize torsional and angle strain, similar to cyclohexane.[1][4] However, the C-O bonds (approx. 1.43 Å) are shorter than C-C bonds (approx. 1.52 Å), leading to a slightly puckered and distorted chair.[1]

-

Substituent Positions: The gem-dimethyl group will occupy the C2 position. The hydroxyl group at C5 can be in either an axial or equatorial position. Conformational analysis of 5-substituted 1,3-dioxanes suggests that the energetic preference for equatorial vs. axial is smaller than in cyclohexane, but the equatorial position is generally favored for a hydroxyl group unless strong intramolecular hydrogen bonding can occur.[15][16] The final crystal structure would definitively show the preferred conformation in the solid state.

Supramolecular Assembly and Hydrogen Bonding

The hydroxyl group is a potent hydrogen bond donor and acceptor. This interaction will be the dominant force directing the crystal packing.[17]

-

Predicted Hydrogen Bonding Motif: It is highly probable that the hydroxyl group of one molecule will donate a hydrogen bond to one of the ring oxygen atoms (a more potent acceptor than the hydroxyl oxygen) of a neighboring molecule. This would create infinite chains or dimeric motifs that assemble into a three-dimensional network. The analysis of these interactions provides critical insight into how the molecules recognize and bind to each other.

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for chiral molecules crystallizing as a racemate. |

| Ring Conformation | Chair | Lowest energy conformation for the 1,3-dioxane ring.[4] |

| -OH Group Orientation | Equatorial | Generally the sterically favored position.[16] |

| H-Bond Geometry (O-H···O) | D···A distance: 2.7 - 2.9 Å | Defines the strength and geometry of the primary intermolecular interaction.[17] |

Table 2: Predicted crystallographic and key structural parameters for this compound.

Conclusion

This guide provides a comprehensive and technically grounded pathway for the complete crystal structure analysis of this compound. By following this workflow—from meticulous crystal growth to rigorous data collection and refinement—researchers can obtain an unambiguous three-dimensional model of the molecule. The resulting structure would provide definitive insights into its solid-state conformation, molecular geometry, and the crucial role of hydrogen bonding in its supramolecular architecture. Such information is invaluable for professionals in chemistry and drug development, enabling a deeper understanding of molecular properties and guiding the rational design of new chemical entities.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Cyclic Acetal Definition, Formation & Mechanism | Study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rigaku.com [rigaku.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 9. reddit.com [reddit.com]

- 10. excillum.com [excillum.com]

- 11. rcsb.org [rcsb.org]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 14. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 15. researchgate.net [researchgate.net]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2,2-Dimethyl-1,3-dioxan-5-ol

Foreword: The Strategic Importance of Chiral C3 Synthons

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral building blocks, or synthons, are the foundational components from which complex, stereochemically defined active pharmaceutical ingredients (APIs) are constructed. Among these, the C3 glycerol backbone is a ubiquitous motif. (R)-2,2-Dimethyl-1,3-dioxan-5-ol, a protected form of (R)-1,3-dihydroxypropan-2-ol, represents a highly valuable and versatile chiral C3 synthon. Its constrained dioxane ring not only protects the 1,3-diol system but also presents the C5 hydroxyl group for further synthetic elaboration, making it a critical intermediate for a variety of complex molecular targets.

This guide moves beyond a simple recitation of synthetic procedures. It is designed to provide researchers and process chemists with a deep, mechanistic understanding of the primary strategies for accessing this enantiopure compound. We will explore the causality behind methodological choices, weigh the practical advantages of each route, and provide robust, field-proven protocols that form a self-validating framework for successful synthesis.

Chapter 1: Synthesis of the Key Achiral Precursor: 2,2-Dimethyl-1,3-dioxan-5-one

All enantioselective syntheses must begin with a strategic starting material. For our primary routes, the most versatile precursor is the prochiral ketone, 2,2-dimethyl-1,3-dioxan-5-one . Its synthesis is a well-established, high-yielding process that provides a reliable foundation for subsequent asymmetric transformations.

Principle of the Synthesis

The most common and cost-effective route begins with tris(hydroxymethyl)aminomethane, a readily available and inexpensive commodity chemical. The synthesis involves two key steps:

-

Acetal Protection: The 1,3-diol functionality of the starting material is protected with 2,2-dimethoxypropane under acidic catalysis to form the dioxane ring.

-

Oxidative Cleavage: The resulting amino-alcohol intermediate is subjected to oxidative cleavage, typically with sodium periodate, to unmask the ketone at the C5 position.

This sequence is efficient and scalable, consistently providing the desired ketone in high purity.

Workflow for Precursor Synthesis

Caption: Synthesis of the prochiral ketone precursor.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one[1]

-

Step 1: Acetal Formation

-

To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) followed by p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).

-

Stir the reaction mixture at room temperature for 22 hours.

-

Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and neutralize the acid by adding triethylamine until the pH is ~7-8.

-

Concentrate the solvent under reduced pressure. The crude product, 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane, can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.

-

-

Step 2: Oxidative Cleavage

-

Dissolve the intermediate from the previous step (e.g., 10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH2PO4, 8.51 g, 62.1 mmol, note: some procedures use a large excess).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 0.5 M aqueous solution of sodium periodate (NaIO4) (125 mL, 63 mmol) dropwise over 3 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (Typical Yield: ~90%). The product is often pure enough for subsequent steps without further purification.

-

Chapter 2: Strategy 1: Asymmetric Catalytic Reduction of a Prochiral Ketone

This is arguably the most direct and atom-economical approach to (R)-2,2-Dimethyl-1,3-dioxan-5-ol. The strategy relies on the use of a small amount of a chiral catalyst to transfer stereochemical information to the prochiral ketone during its reduction. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this technology, renowned for its high enantioselectivity, predictability, and operational simplicity.[1][2]

Principle of the CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate. This coordination forms a rigid, six-membered transition state. The stereodirecting group on the catalyst (derived from proline) effectively blocks one face of the ketone, forcing the hydride to be delivered to the opposite face. For the reduction of 2,2-dimethyl-1,3-dioxan-5-one, using the (S)-CBS catalyst will direct the hydride to the Re face of the ketone, yielding the desired (R)-alcohol.

Workflow for Asymmetric Reduction

Caption: Asymmetric reduction via the CBS method.

Detailed Experimental Protocol: CBS Reduction

-

Setup: Under an inert atmosphere (Argon or Nitrogen), charge a dry flask with (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). Dilute with anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.8 eq) dropwise. Stir for 10 minutes to allow for catalyst-borane complex formation.

-

Substrate Addition: Add a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) in anhydrous THF dropwise to the catalyst mixture at 0 °C.

-

Reaction: Stir the reaction at 0 °C, monitoring for completion by TLC (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2,2-Dimethyl-1,3-dioxan-5-ol .

| Parameter | Typical Value | Causality & Insight |

| Catalyst Loading | 5-10 mol% | Sufficient for high turnover and enantioselectivity. Lowering it further may slow the reaction, while increasing it offers diminishing returns. |

| Reducing Agent | BH3·SMe2 or BH3·THF | Borane is the hydride source. The DMS complex is often more stable and easier to handle than the THF complex. |

| Temperature | 0 °C to -20 °C | Lower temperatures generally enhance enantioselectivity by increasing the energy difference between the two diastereomeric transition states. |

| Enantiomeric Excess | >95% ee | The rigidity of the catalyst-substrate-borane complex is the primary driver for the high degree of stereocontrol.[3] |

Chapter 3: Strategy 2: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful, environmentally benign, and often exquisitely selective alternative to traditional chemical methods. Kinetic resolution relies on a chiral catalyst (an enzyme) to react at different rates with the two enantiomers of a racemic substrate. For our target, this involves the lipase-catalyzed acylation of racemic 2,2-dimethyl-1,3-dioxan-5-ol.

Principle of Kinetic Resolution

Starting with the racemic alcohol, a lipase is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to one of the enantiomers, converting it to an ester. If the enzyme is selective for the (S)-enantiomer, it will be acylated to form (S)-ester, leaving the unreacted (R)-alcohol behind in high enantiomeric purity. The key to this method is stopping the reaction at or near 50% conversion, which provides the maximum theoretical yield (50%) of a single enantiomer. Lipases from Pseudomonas cepacia (PSL) and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are common workhorses for this type of resolution.[4][5][6]

Workflow for Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

-

Substrate Preparation: Prepare racemic this compound by reducing the corresponding ketone with a simple achiral reducing agent like sodium borohydride (NaBH4) in methanol.

-

Reaction Setup: To a solution of the racemic alcohol (1.0 eq) in a suitable organic solvent (e.g., hexane or diisopropyl ether), add the acyl donor, vinyl acetate (1.0 eq). Insight: Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.

-

Enzyme Addition: Add the lipase (e.g., Novozym 435, 10-20 mg per mmol of substrate).

-

Monitoring: Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the remaining alcohol.

-

Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Purification: Concentrate the filtrate and separate the unreacted (R)-alcohol from the (S)-ester by silica gel column chromatography. The difference in polarity between the alcohol and the ester makes this separation straightforward.

| Parameter | Typical Value / Choice | Causality & Insight |

| Enzyme | Novozym 435 (Immobilized CALB), Lipase PS | These are robust, commercially available lipases with broad substrate scope and typically high enantioselectivity. Immobilization simplifies removal and reuse. |

| Acyl Donor | Vinyl Acetate, Isopropenyl Acetate | Irreversible acyl donors that drive the reaction forward. |

| Solvent | Hexane, Diisopropyl ether (DIPE), MTBE | Non-polar organic solvents are generally preferred as they maintain the enzyme's active conformation and do not interfere with the reaction. |

| Temperature | 25-40 °C | A balance between reaction rate and enzyme stability. Most lipases are highly active and stable in this range. |

| Conversion | ~50% | This is the critical control point for kinetic resolution. Exceeding 50% conversion will decrease the enantiomeric excess of the desired remaining (R)-alcohol. |

Chapter 4: Analytical Validation of Enantiopurity

The synthesis of an enantiopure compound is incomplete without rigorous validation of its enantiomeric purity. The standard metric is enantiomeric excess (ee%), and its determination requires a chiral analytical method capable of separating and quantifying the two enantiomers.

Primary Techniques

-

Chiral Gas Chromatography (GC): This is an excellent method for volatile compounds like our target alcohol. The sample is passed through a GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative). The two enantiomers form transient, diastereomeric complexes with the stationary phase, causing them to travel through the column at different rates and emerge as two distinct peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for higher precision, chiral HPLC is the method of choice. Similar to GC, it uses a column with a chiral stationary phase. The enantiomers are separated based on their differential interactions, and their quantities are measured by a detector (typically UV). To improve detection, the alcohol is often derivatized with a UV-active group (e.g., as a benzoate or p-nitrobenzoate ester) prior to analysis.

A self-validating protocol requires that the analytical method be validated with a sample of the racemic material first, ensuring that two distinct, well-resolved peaks of equal area are observed for the R and S enantiomers.

Conclusion & Senior Scientist's Perspective

We have explored the two most powerful and practical strategies for the enantioselective synthesis of (R)-2,2-Dimethyl-1,3-dioxan-5-ol. The choice between them is dictated by the specific needs of the project.

-

The Asymmetric Catalytic Reduction (e.g., CBS) is the superior choice for scalability, speed, and high throughput . It offers a direct, high-yielding route from a common precursor with low catalyst loading. Its predictability makes it a reliable workhorse in both discovery and process development settings.

-

The Enzymatic Kinetic Resolution is the ideal choice when extremely high enantiopurity (>99.5% ee) is the primary goal and when "green chemistry" principles are paramount . While the theoretical yield is capped at 50%, the selectivity of enzymes is often unmatched, and the mild, aqueous-compatible conditions are environmentally favorable.

Ultimately, both pathways are robust, reliable, and grounded in authoritative chemical principles. The protocols and insights provided in this guide equip the research and development scientist with the necessary tools to confidently produce this valuable chiral building block for the advancement of their synthetic programs.

References

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. mdpi.com [mdpi.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis protocol for 2,2-Dimethyl-1,3-dioxan-5-ol

An In-depth Technical Guide to the Scalable Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol

Abstract

This technical guide provides a comprehensive overview of the scalable synthesis of this compound, a valuable cyclic ketal of glycerol. While often considered a secondary product in the industrial synthesis of its five-membered ring isomer, solketal, understanding and controlling its formation is critical for process optimization and the isolation of this versatile chemical intermediate. This document details the core synthetic methodology—acid-catalyzed acetalization of glycerol with acetone—exploring catalyst selection, reaction engineering principles for maximizing yield and selectivity, and a detailed, scalable laboratory protocol. The guide is intended for researchers, process chemists, and drug development professionals seeking to leverage glycerol, a renewable feedstock, for the production of value-added chemical building blocks.

Introduction: Strategic Importance and Synthetic Context

Glycerol, the primary byproduct of biodiesel production, represents a key platform chemical in the modern bio-economy.[1] Its conversion into value-added derivatives is a cornerstone of sustainable industrial chemistry. Among the most prominent valorization pathways is the acid-catalyzed reaction of glycerol with acetone.[2] This reaction primarily yields two isomeric products: the thermodynamically favored five-membered ring, 2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as solketal), and the kinetically favored six-membered ring, this compound.[3]

While solketal has garnered significant attention as a green solvent and fuel additive, this compound is an important synthon in its own right, serving as a protected form of 1,3-dihydroxyacetone.[3] Its controlled synthesis and isolation are therefore of significant interest. This guide focuses on providing a scalable and robust protocol for its preparation, with a critical analysis of the parameters that govern isomer selectivity.

The Core Synthetic Strategy: Acetalization of Glycerol

The reaction of glycerol with acetone in the presence of an acid catalyst is a reversible equilibrium process that produces the desired cyclic ketals and water.[1][4] The fundamental challenge in scaling this synthesis lies in efficiently driving the equilibrium toward the products and controlling the isomeric distribution.

Reaction Mechanism and Isomer Control

The reaction proceeds via protonation of the acetone carbonyl group by an acid catalyst, which activates it for nucleophilic attack by the hydroxyl groups of glycerol.[5]

-

Formation of the 5-membered ring (Solketal): Involves the reaction of the primary (C1) and secondary (C2) hydroxyl groups of glycerol. This is the more thermodynamically stable product.

-

Formation of the 6-membered ring (this compound): Involves the reaction between the two primary (C1 and C3) hydroxyl groups. This product is often favored under kinetic control.

The selectivity between the five- and six-membered ring products is typically high, with solketal being the major product, often in a ratio of around 99:1.[5] Therefore, any scalable synthesis of this compound must address the challenge of separating it from a large excess of its isomer.

Catalyst Selection: The Engine of Scalable Synthesis

The choice of acid catalyst is paramount for developing a scalable, efficient, and environmentally benign process. Catalysts can be broadly categorized as homogeneous or heterogeneous.

-

Homogeneous Catalysts: Mineral acids like H₂SO₄ and organic acids such as p-toluenesulfonic acid (pTSA) are highly active.[6][7] However, their use on an industrial scale is problematic due to their corrosive nature, the difficulty of separation from the product mixture, and the generation of acidic waste streams.

-

Heterogeneous Catalysts: Solid acid catalysts are the preferred choice for industrial applications as they are easily separated by filtration, can be regenerated and reused, and often exhibit higher selectivity and stability.[7][8] Key classes include:

-

Acidic Ion-Exchange Resins: Macroreticular sulfonic acid resins like Amberlyst-15 and Amberlyst-36 are highly effective, demonstrating excellent activity and selectivity for this reaction.[6][9] They are considered an industry standard for many acid-catalyzed processes.

-

Zeolites: These crystalline aluminosilicates (e.g., H-Beta, HZSM-5) offer strong Brønsted acid sites and shape-selective properties.[6][8] Their performance can be influenced by the Si/Al ratio and pore structure.[10]

-

Functionalized Silicas and Metal Oxides: Materials like sulfonic acid-functionalized mesostructured silicas and mixed oxides (e.g., TiO₂–SiO₂) provide high surface area and tunable acidity.[6][9]

-

Heteropolyacids (HPAs): Keggin-type HPAs such as H₃[PW₁₂O₄₀] are exceptionally strong Brønsted acids and can catalyze the reaction with remarkable efficiency, even at room temperature.[11]

-

For a robust and scalable protocol, a solid acid catalyst like Amberlyst-15 is an excellent choice, balancing high activity with practical handling and reusability.[9]

Process Parameters for Scalable Production

To maximize the conversion of glycerol and ensure operational efficiency, several key parameters must be carefully controlled.

| Parameter | Recommended Range | Rationale & Justification (E-E-A-T) |

| Acetone:Glycerol Molar Ratio | 6:1 to 15:1 | Causality: The reaction is an equilibrium. A large excess of acetone acts as both a reactant and a solvent, shifting the equilibrium towards product formation per Le Chatelier's principle. Higher ratios can significantly increase glycerol conversion.[9][11] |

| Catalyst Loading | 1-5 wt% (relative to glycerol) | Experience: This range typically provides a sufficient number of active sites for a high reaction rate without incurring excessive catalyst cost. For Amberlyst-type resins, 1-3 wt% is often optimal.[2][12] |

| Temperature | 25°C to 60°C | Expertise: The reaction is exothermic.[2] While higher temperatures increase the initial reaction rate, they can negatively impact the equilibrium for exothermic reactions. Room temperature operation is feasible with highly active catalysts, reducing energy costs.[11] Operating at a moderate temperature (e.g., 50-60°C) often provides a good balance of rate and conversion.[12] |

| Water Removal | Not always necessary with high acetone excess | Trustworthiness: Water is a byproduct that can inhibit the reaction and deactivate the catalyst.[1][4] However, using a large excess of acetone often mitigates this effect sufficiently for high conversion, simplifying the reactor design for scalability. For extremely sensitive catalysts or crude glycerol feeds, incorporating a dehydration step may be necessary.[10] |

| Agitation | >600 RPM | Self-Validation: In a heterogeneous system, it is crucial to overcome mass transfer limitations. The reaction rate should be independent of the stirring speed, indicating that the reaction is kinetically controlled, not diffusion-limited. Experiments should confirm this by showing consistent conversion at different agitation speeds (e.g., 600 vs. 900 rpm).[4][5] |

Detailed Scalable Synthesis Protocol

This protocol describes the synthesis of this compound using Amberlyst-15 as a robust, heterogeneous catalyst in a solvent-free system.

Materials and Equipment

-

Reagents: Glycerol (≥99.5%), Acetone (ACS grade), Amberlyst-15 (hydrogen form), Sodium Bicarbonate (for neutralization, if needed).

-

Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, heating/cooling circulator, vacuum pump, and rotary evaporator. For purification, a fractional distillation apparatus is required.

Experimental Workflow

References

- 1. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 3. This compound | 3391-30-8 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nacatsoc.org [nacatsoc.org]

- 9. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

Conformational Analysis of the 2,2-Dimethyl-1,3-dioxan-5-ol Ring: A Synthesis of Theory and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3-dioxane scaffold is a cornerstone in medicinal chemistry and organic synthesis, where the precise three-dimensional arrangement of substituents dictates molecular recognition and reactivity. This guide provides an in-depth examination of the conformational landscape of 2,2-dimethyl-1,3-dioxan-5-ol, a derivative that presents a compelling interplay of steric hindrance, stereoelectronic effects, and intramolecular forces. We will dissect the foundational principles governing the conformational preferences of the 1,3-dioxane ring, detail the critical role of intramolecular hydrogen bonding in stabilizing otherwise unfavorable conformations, and present robust, field-proven methodologies for both experimental and computational analysis. This document is structured to provide not just protocols, but the causal reasoning behind them, ensuring a comprehensive and actionable understanding for professionals in drug development and chemical research.

Foundational Principles: The Conformational Dynamics of the 1,3-Dioxane Ring

Like its carbocyclic counterpart, cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a chair conformation to alleviate torsional and angle strain. However, the introduction of two oxygen atoms at positions 1 and 3 fundamentally alters the ring's geometry and electronic environment. The C-O bond length is shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a more "puckered" chair conformation. This geometric distinction has profound implications for the energetic cost of conformational changes and the nature of substituent interactions.[1]

The chair conformation of a substituted 1,3-dioxane exists in a dynamic equilibrium, interconverting between two chair forms through higher-energy twist-boat intermediates.[2] For this compound, the primary conformational question revolves around the orientation of the hydroxyl group at the C5 position.

Stereoelectronic Influences

The oxygen atoms' lone pairs introduce significant stereoelectronic effects that are absent in cyclohexane. These include:

-

Anomeric and Hyperconjugative Effects: While the classic anomeric effect is most pronounced for substituents at the C2 position, the ring oxygens participate in a network of hyperconjugative interactions.[3] These n → σ* delocalizations, such as the interaction between an oxygen lone pair and an anti-periplanar C-H antibonding orbital, influence bond lengths and overall conformational stability.[4][5]

-

The "W-Effect": A notable interaction in 1,3-dioxanes is the "W-effect," a through-space interaction between the pseudoequatorial lone pair on a ring oxygen and the equatorial C(5)-H bond, which can influence its bond length and spectroscopic properties.[6]

These electronic subtleties mean that a simple steric argument is often insufficient to predict the most stable conformation.

The Conformational Equilibrium of this compound

The core of this analysis lies in the equilibrium between the two chair conformers, distinguished by the axial or equatorial position of the C5-hydroxyl group. The gem-dimethyl group at C2, while not entirely locking the conformation, introduces a significant steric presence that influences the overall shape and substituent interactions.

Caption: Conformational equilibrium of this compound.

The Counterintuitive Stability of the Axial Conformer

In simple substituted cyclohexanes, a substituent is almost always more stable in the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. However, for 5-hydroxy-1,3-dioxane, the axial conformer is often found to be surprisingly stable, and in some cases, even the dominant species.[7]

The reason for this is the formation of a stabilizing intramolecular hydrogen bond . An axially oriented hydroxyl group at C5 is perfectly positioned to act as a hydrogen bond donor to the lone pairs of the two ring oxygen atoms (O1 and O3).[7] This interaction can create a five-membered ring-like structure (e.g., H-O5···O1-C6-C5) or a bifurcated hydrogen bond, which can provide several kcal/mol of stabilization, often outweighing the minor steric penalty of placing the hydroxyl group in the axial position.

The Decisive Role of the Solvent

The equilibrium between the axial and equatorial conformers is exquisitely sensitive to the solvent environment. This principle is a cornerstone of modern drug design, where a molecule's conformation in the polar environment of a biological receptor may differ vastly from its state in a nonpolar solvent.

-

Nonpolar, Aprotic Solvents (e.g., CCl₄, Benzene, CDCl₃): In these environments, the intramolecular hydrogen bond is at its strongest, as there are no solvent molecules to compete for hydrogen bonding. Consequently, the population of the axial-OH conformer is maximized.[8]

-

Polar, Protic/Aprotic Solvents (e.g., DMSO, Water): In solvents that are strong hydrogen bond acceptors, the solvent molecules can effectively solvate the hydroxyl group. This intermolecular hydrogen bonding competes with and disrupts the internal hydrogen bond, diminishing its stabilizing effect. As a result, steric considerations become more dominant, and the equilibrium shifts towards the equatorial-OH conformer.[8][9]

Experimental Workflow: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental tool for elucidating the conformational preferences of molecules in solution. The key lies in the analysis of proton (¹H) coupling constants and Nuclear Overhauser Effects (NOEs).

Caption: Experimental workflow for NMR-based conformational analysis.

Detailed Protocol: ¹H NMR Coupling Constant Analysis

The causality behind this technique rests on the Karplus relationship , which correlates the three-bond coupling constant (³J) between two protons to the dihedral angle between them. For a chair conformation:

-

Axial-Axial (a-a) Coupling: Dihedral angle ≈ 180°. Results in a large coupling constant (³J ≈ 8–13 Hz).

-

Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: Dihedral angles ≈ 60°. Result in small coupling constants (³J ≈ 1–5 Hz).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in the desired deuterated solvent (e.g., CDCl₃ to favor the H-bonded state, DMSO-d₆ to favor the solvated state).

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of ≥400 MHz to ensure adequate signal dispersion.

-

Signal Assignment: Use a 2D COSY spectrum to unambiguously identify the H5 proton and the protons at the C4 and C6 positions.

-

Coupling Constant Measurement: Carefully measure the coupling constants for the H5 multiplet.

-

Interpretation:

-

If the C5-OH is AXIAL: The C5-H is equatorial. It will exhibit small couplings to the C4/C6 protons (both ³J_ea_ and ³J_ee_ are small). The H5 signal will appear as a broad singlet or a finely split multiplet.

-

If the C5-OH is EQUATORIAL: The C5-H is axial. It will exhibit at least one large axial-axial coupling to the axial protons at C4 and C6. The H5 signal will appear as a well-defined multiplet (e.g., a triplet of triplets) with large J-values.

-

Self-Validation with 2D NOESY

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. This serves as an excellent validation of the J-coupling analysis.

-

Expected NOEs for Axial-OH (Equatorial-H5): Strong NOEs between the equatorial H5 and the equatorial protons at C4 and C6.

-

Expected NOEs for Equatorial-OH (Axial-H5): Strong NOEs between the axial H5 and the other axial protons at C4 and C6, as well as the axial methyl group at C2.

Computational Workflow: In Silico Conformational Analysis

Computational chemistry provides a powerful predictive tool for exploring the energetic landscape of conformations. Using Density Functional Theory (DFT) is a robust approach for this type of analysis.

Caption: Workflow for computational conformational analysis.

Interpreting Computational Results

The output of these calculations is the Gibbs Free Energy (ΔG) for each conformer. The conformer with the lower ΔG is the more stable. The energy difference can be used to calculate the theoretical equilibrium constant (K_eq_) and the relative population of each conformer.

Table 1: Representative Computational and Experimental Data

| Parameter | Conformer with Axial-OH | Conformer with Equatorial-OH | Causality & Interpretation |

| Environment | (Intramolecular H-Bond) | (Sterically Favored) | |

| Calculated ΔG (Gas Phase) | -1.2 kcal/mol | 0 kcal/mol (Reference) | The intramolecular H-bond provides significant stabilization, making the axial conformer the global minimum in a vacuum.[7] |

| Calculated ΔG (DMSO model) | +0.5 kcal/mol | 0 kcal/mol (Reference) | Solvent competition disrupts the H-bond, and standard steric effects favor the equatorial conformer.[8] |

| Typical ³J(H5,Hax) (NMR) | ~2-4 Hz | ~9-12 Hz | A small coupling constant for H5 is a definitive marker for an axial hydroxyl group. |

| Key NOESY Cross-Peak | H5(eq) ↔ H4/6(eq) | H5(ax) ↔ H4/6(ax) | Confirms the spatial orientation determined by J-coupling analysis. |

Note: Energy values are illustrative and based on trends reported in the literature for similar systems.

Conclusion for the Field Professional

The conformational analysis of this compound is a microcosm of the challenges faced in modern drug design and synthesis. It demonstrates that a molecule's bioactive conformation cannot be assumed from simple steric rules. The subtle, yet powerful, influence of intramolecular hydrogen bonding can invert classical stability rules, and the polarity of the surrounding environment can act as a switch, toggling the conformational equilibrium.

For the medicinal chemist, this understanding is critical. A molecule designed to present a hydrogen bond donor (the equatorial OH) to a receptor in a binding pocket might instead adopt a self-stabilized axial conformation, rendering it inactive. For the process chemist, understanding the dominant conformation in a given solvent can explain unexpected reactivity or solubility. By integrating high-resolution NMR spectroscopy with robust computational modeling, researchers can build a predictive and accurate model of a molecule's behavior, accelerating the development of novel therapeutics and efficient synthetic routes.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane:â W-Effect, ÏC-X â Ï*C-H Interactions, Anomeric Effectî¸What Is Really Important? - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethyl-1,3-dioxan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,2-Dimethyl-1,3-dioxan-5-ol, a significant six-membered cyclic ketal of glycerol. While its five-membered isomer, solketal, has been extensively studied and commercialized, this compound holds unique value as a chiral building block and a precursor to the versatile synthon, 2,2-dimethyl-1,3-dioxan-5-one. This guide delves into the fundamental principles of its formation under kinetic control, offers detailed synthetic protocols, and presents a thorough characterization profile.

Introduction: The "Other" Acetal of Glycerol

The acid-catalyzed reaction of glycerol with acetone is a cornerstone of green chemistry, aiming to valorize the surplus glycerol generated from biodiesel production.[1] This reaction is widely known to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), the thermodynamically stable five-membered ring ketal.[2] However, this reaction also yields a lesser-known, yet highly valuable co-product: this compound, the six-membered ring isomer.[1][3]

Historically, the focus has been on optimizing conditions to maximize the yield of solketal due to its applications as a fuel additive and green solvent.[4] Consequently, this compound has often been treated as a minor byproduct, with typical yields reported to be as low as 2-3%.[5] This guide, however, shifts the focus to this kinetically favored product, exploring its unique synthetic value and the methodologies to enhance its formation and isolation.

The principal significance of this compound lies in its role as a direct precursor to 2,2-dimethyl-1,3-dioxan-5-one.[1] This ketone is a protected form of dihydroxyacetone (DHA), a fundamental C3 synthon in carbohydrate chemistry.[1] The direct use of DHA is often challenging due to its tendency to form a stable, less reactive dimer.[1] The acetonide-protected ketone circumvents this issue, providing a monomeric and highly reactive building block for various organic transformations.[1]

The Genesis of an Isomer: Kinetic vs. Thermodynamic Control

The formation of two distinct isomers from the same set of reactants is a classic example of kinetic versus thermodynamic control in a chemical reaction.

-

Thermodynamic Product (Solketal): The five-membered ring, solketal, is the more stable product. Its formation is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.

-

Kinetic Product (this compound): The six-membered ring, this compound, is formed faster. Its formation is favored under conditions that do not allow for equilibration, such as lower temperatures and shorter reaction times.

The rationale behind this selectivity lies in the reaction mechanism. The initial attack of a glycerol hydroxyl group on the protonated acetone can occur at either the primary (C1 or C3) or secondary (C2) hydroxyl group. The formation of the six-membered ring proceeds through the initial reaction at the two primary hydroxyl groups, which is sterically less hindered and thus kinetically faster. However, the resulting six-membered ring is less stable than the five-membered ring formed by the reaction of a primary and the adjacent secondary hydroxyl group. Given sufficient energy (higher temperature), the kinetic product can revert to the starting materials and then form the more stable thermodynamic product.

Figure 1: Reaction pathway for the formation of glycerol acetals.

Synthesis and Isolation: A Tale of Two Routes

Given the inherent challenge of isolating the kinetic product from the more stable isomer, two primary synthetic strategies are presented.

Route 1: Kinetically Controlled Acetalization of Glycerol

This approach focuses on manipulating the reaction conditions to favor the formation of the six-membered ring and then separating it from the reaction mixture.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser is charged with glycerol and a large excess of acetone (e.g., a 1:10 molar ratio of glycerol to acetone).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a strongly acidic ion-exchange resin (e.g., Amberlyst-15), is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at a low temperature, ideally between 0°C and room temperature, for a short duration (e.g., 1-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to maximize the yield of the kinetic product before significant isomerization to solketal occurs.

-

Workup: The reaction is quenched by neutralizing the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate). The excess acetone is removed under reduced pressure.

-

Separation: This is the most critical step. Due to the similar boiling points and polarities of the two isomers, separation by simple distillation is often inefficient. Column chromatography on silica gel is the preferred method for isolating this compound from solketal. A solvent system of hexane and ethyl acetate is typically employed.

| Parameter | Condition | Rationale |

| Temperature | 0°C to Room Temperature | Favors the kinetic product by preventing equilibration. |

| Reaction Time | Short (1-4 hours) | Minimizes the conversion of the kinetic product to the thermodynamic product. |

| Reactant Ratio | Large excess of acetone | Drives the equilibrium towards product formation. |

| Catalyst | Strong acid (e.g., p-TsOH, Amberlyst-15) | Efficiently catalyzes the acetalization reaction. |

| Separation | Column Chromatography | Effective for separating the two isomers. |

Route 2: Synthesis via Reduction of 2,2-Dimethyl-1,3-dioxan-5-one

An alternative and often more efficient route to obtaining pure this compound is through the reduction of its corresponding ketone. This approach bypasses the challenging separation of isomers.

Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

A detailed protocol for the synthesis of the ketone from tris(hydroxymethyl)aminomethane is available.[6]

Experimental Protocol:

-

Acetalization: Tris(hydroxymethyl)aminomethane is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in DMF at room temperature.[6]

-

Oxidative Cleavage: The resulting intermediate, 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol, is then subjected to oxidative cleavage using sodium periodate in an aqueous solution to yield 2,2-dimethyl-1,3-dioxan-5-one.[6]

Figure 2: Alternative synthesis route to this compound.

Step 2: Reduction of 2,2-Dimethyl-1,3-dioxan-5-one

The synthesized ketone can then be reduced to the desired alcohol.

Experimental Protocol:

-

Reaction Setup: 2,2-Dimethyl-1,3-dioxan-5-one is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH4), is added portion-wise at 0°C.

-

Reaction and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 3391-30-8[7] |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available in the PubChem database.[7]

-

Mass Spectrometry (GC-MS): The mass spectrum can be found in the NIST database and on PubChem.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is available on PubChem.[7]

Conclusion

While often overlooked in favor of its more stable isomer, this compound is a valuable chemical entity with significant potential in organic synthesis, particularly as a precursor to a protected form of dihydroxyacetone. Understanding the principles of kinetic control is paramount to its successful synthesis from glycerol and acetone. Alternatively, a more controlled synthesis via the reduction of its corresponding ketone offers a reliable route to the pure compound. This guide provides the necessary theoretical background and practical protocols to empower researchers in the exploration and utilization of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Solketal - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 2,2-Dimethyl-1,3-dioxan-5-ol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,2-Dimethyl-1,3-dioxan-5-ol is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility in multi-step synthetic routes is critically dependent on its behavior in various solvent systems. This guide provides a comprehensive analysis of the expected solubility of this compound across a range of common organic solvents, grounded in its molecular structure. As publicly available quantitative solubility data is limited, this document focuses on equipping researchers with the theoretical framework and robust experimental protocols necessary to determine its solubility profile accurately. We present detailed methodologies for both qualitative screening and precise quantitative measurement, emphasizing the principles of experimental design and data interpretation essential for drug development and process chemistry.

Molecular Structure Analysis and Theoretical Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[2] An examination of the structure of this compound (MW: 132.16 g/mol ) reveals key functional groups that dictate its solubility characteristics.[3]

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes the molecule both a hydrogen bond donor and acceptor. This is the most significant feature influencing its solubility in polar, protic solvents.[4]

-

Polarity and Dipole Moment: The two ether-like oxygen atoms within the 1,3-dioxane ring act as hydrogen bond acceptors and contribute to a significant molecular dipole moment.

-

Non-Polar Character: The cyclohexane-like ring structure and the gem-dimethyl group at the C2 position introduce non-polar, lipophilic character.

Based on this structure, we can predict its general solubility behavior:

-

High Solubility Predicted in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group will readily form strong hydrogen bonds with these solvents, likely leading to high solubility or complete miscibility. The related compound (S)-Glycerol Acetonide is miscible in water, ethanol, and methanol, supporting this prediction.[5]

-

Good Solubility Predicted in Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): The molecule's overall polarity should allow for favorable dipole-dipole interactions with these solvents. A structurally related ketone, 2,2-dimethyl-1,3-dioxan-5-one, is noted to be slightly soluble in ethyl acetate and sparingly soluble in chloroform.[6] The alcohol functional group of our target compound is generally more polar than a ketone, suggesting its solubility will be greater.

-

Low Solubility Predicted in Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The energetic cost of disrupting the strong solvent-solvent interactions in non-polar media to accommodate the polar solute is high. While the molecule has some non-polar regions, the dominant polar functionalities are expected to render it poorly soluble in these solvents.

Table 1: Physicochemical Properties of this compound and Common Organic Solvents

| Compound/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity Index | Hydrogen Bonding |

| This compound | C₆H₁₂O₃ | 132.16[3] | 90-91 (at 13 Torr)[1][7] | N/A | Donor & Acceptor |